![molecular formula C25H25FN6O3 B2402428 1-[3-[4-[(4-Fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide CAS No. 866589-26-6](/img/no-structure.png)

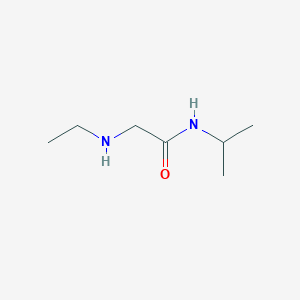

1-[3-[4-[(4-Fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[3-[4-[(4-Fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H25FN6O3 and its molecular weight is 476.512. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inotropic Evaluation

A research study investigated the positive inotropic activity of derivatives similar to the specified compound. These derivatives were tested on isolated rabbit-heart preparations. Among them, a closely related compound showed significant potential, surpassing the standard drug milrinone in increasing stroke volume (Liu et al., 2009).

Anticancer Activity

Another study focused on designing and synthesizing derivatives of 1,2,4-triazoloquinoline, which have structural requirements essential for anticancer activity. Some derivatives, including those structurally similar to the compound , showed significant cytotoxicity against various cancer cell lines, indicating potential as anticancer agents (Reddy et al., 2015).

Potential Antineurotic Activity

Research involving the computer prediction of biological activity and acute toxicity of related compounds highlighted their potential as antineurotic agents. These derivatives were suggested to be promising for the treatment of male reproductive and erectile dysfunction (Danylchenko et al., 2016).

Antagonist Activity

A study synthesized and tested derivatives for their antagonist activity against 5-HT2 and alpha 1 receptors. One specific derivative demonstrated potent 5-HT2 antagonist activity, suggesting its utility in related therapeutic applications (Watanabe et al., 1992).

H1-Antihistaminic Agents

Several studies have synthesized and tested triazoloquinazolinone derivatives as potential H1-antihistaminic agents. These compounds showed significant activity in protecting animals from histamine-induced bronchospasm, with some demonstrating better potency and lesser sedation compared to standard drugs (Alagarsamy et al., 2008; Alagarsamy et al., 2009).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a piperidine-4-carboxamide with a 1,2,4-triazolo[4,3-a]quinazolin-1-yl derivative. The 4-carboxamide group of the piperidine is first activated with a propanoyl group, followed by the addition of the 1,2,4-triazolo[4,3-a]quinazolin-1-yl derivative. The final product is a 1-[3-[4-[(4-Fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide.", "Starting Materials": [ "4-Fluorobenzyl chloride", "4-Amino-5-nitro-2-phenyl-1,2,4-triazole", "4-Piperidinecarboxylic acid", "N,N-Dimethylformamide", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-[(4-Fluorophenyl)methyl]piperidine-4-carboxamide", "a. React 4-Fluorobenzyl chloride with 4-Piperidinecarboxylic acid in the presence of N,N-Dimethylformamide and Triethylamine to form 4-[(4-Fluorophenyl)methyl]piperidine-4-carboxylic acid", "b. Convert the carboxylic acid to the corresponding acid chloride using Thionyl chloride", "c. React the acid chloride with Ammonia in the presence of Ethyl acetate to form 4-[(4-Fluorophenyl)methyl]piperidine-4-carboxamide", "Step 2: Synthesis of 5-Oxo-1,2,4-triazolo[4,3-a]quinazoline", "a. React 4-Amino-5-nitro-2-phenyl-1,2,4-triazole with Hydrochloric acid and Sodium hydroxide to form 5-Nitro-1,2,4-triazole-3-carboxylic acid", "b. Convert the carboxylic acid to the corresponding acid chloride using Thionyl chloride", "c. React the acid chloride with Anthranilic acid in the presence of Pyridine to form 5-Oxo-1,2,4-triazolo[4,3-a]quinazoline", "Step 3: Synthesis of 1-[3-[4-[(4-Fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide", "a. React 4-[(4-Fluorophenyl)methyl]piperidine-4-carboxamide with 5-Oxo-1,2,4-triazolo[4,3-a]quinazoline in the presence of N,N-Dimethylformamide and Triethylamine to form the final product" ] } | |

Número CAS |

866589-26-6 |

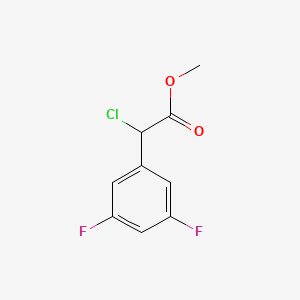

Fórmula molecular |

C25H25FN6O3 |

Peso molecular |

476.512 |

Nombre IUPAC |

1-[3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C25H25FN6O3/c26-18-7-5-16(6-8-18)15-31-24(35)19-3-1-2-4-20(19)32-21(28-29-25(31)32)9-10-22(33)30-13-11-17(12-14-30)23(27)34/h1-8,17H,9-15H2,(H2,27,34) |

SMILES |

C1CN(CCC1C(=O)N)C(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402347.png)

![Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate](/img/structure/B2402351.png)

![3-(3-chloro-4-methylphenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2402356.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2402357.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2402358.png)

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate](/img/structure/B2402364.png)